molecular formula C10H11FN4 B1471781 (1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine CAS No. 1267359-29-4

(1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine

Cat. No.: B1471781
CAS No.: 1267359-29-4
M. Wt: 206.22 g/mol
InChI Key: HIZYWYMJKHWKGV-UHFFFAOYSA-N
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Description

(1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine is a useful research compound. Its molecular formula is C10H11FN4 and its molecular weight is 206.22 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

(1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes involved in metabolic pathways and proteins that regulate cellular functions. The nature of these interactions often involves binding to active sites or allosteric sites on enzymes, leading to either inhibition or activation of enzymatic activity. For example, this compound has been observed to inhibit certain enzymes involved in the synthesis of nucleotides, thereby affecting DNA replication and repair processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of metabolites and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to competitive inhibition or activation. It also interacts with transcription factors, influencing gene expression by altering the binding affinity of these factors to DNA. Furthermore, this compound has been shown to modulate signal transduction pathways by affecting the phosphorylation status of key signaling proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound exhibits changes in stability and degradation, which can impact its efficacy and potency. In in vitro studies, this compound has shown a gradual decrease in activity due to degradation, while in in vivo studies, long-term exposure has been associated with alterations in cellular function and metabolic processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been observed to have minimal impact on cellular function, while at higher doses, it can induce toxic or adverse effects. Threshold effects have been noted, where a certain dosage level leads to significant changes in cellular metabolism and gene expression. High doses of this compound have been associated with cytotoxicity and apoptosis in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound has been shown to inhibit enzymes involved in the synthesis of nucleotides and amino acids, leading to changes in metabolite levels. Additionally, this compound affects the activity of enzymes in the glycolytic pathway, altering energy production and cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is transported across cell membranes via active transport mechanisms and is distributed to various cellular compartments. The localization and accumulation of this compound within cells can influence its activity and function, with higher concentrations observed in the nucleus and mitochondria .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. In particular, this compound has been found to localize in the nucleus, where it interacts with transcription factors and DNA, and in the mitochondria, where it affects energy production and metabolic processes .

Properties

IUPAC Name

[1-(3-fluorophenyl)-5-methyltriazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN4/c1-7-10(6-12)13-14-15(7)9-4-2-3-8(11)5-9/h2-5H,6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIZYWYMJKHWKGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC=C2)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 3
(1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 4
(1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 5
(1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 6
(1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.